2-[[4-[[4-(Dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-3-methylbutanoic acid
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Overview
Description
Dabsyl-L-valine is a derivative of the amino acid valine, where the valine molecule is modified with a dabsyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dabsyl-L-valine typically involves the reaction of L-valine with dabsyl chloride. The process begins with the activation of the dabsyl chloride, which then reacts with the amino group of L-valine to form the dabsylated product. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) under basic conditions, often using a base like triethylamine to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for Dabsyl-L-valine are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and the product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Dabsyl-L-valine can undergo various chemical reactions, including:
Oxidation: The dabsyl group can be oxidized under certain conditions, although this is less common.
Reduction: The azo bond in the dabsyl group can be reduced to form amines.
Substitution: The sulfonyl chloride group in dabsyl chloride can be substituted with nucleophiles, leading to the formation of dabsyl derivatives.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azo bond in the dabsyl group can yield corresponding amines, while substitution reactions can produce various dabsylated compounds .
Scientific Research Applications
Dabsyl-L-valine has several applications in scientific research:
Chemistry: Used as a derivatization agent for the analysis of amino acids and peptides in HPLC.
Biology: Employed in the study of protein structure and function by labeling specific amino acids.
Medicine: Utilized in the development of diagnostic assays for detecting amino acid levels in biological samples.
Industry: Applied in quality control processes for the analysis of amino acid composition in pharmaceuticals and food products
Mechanism of Action
The mechanism of action of Dabsyl-L-valine primarily involves its role as a derivatization agent. The dabsyl group enhances the detection and separation of amino acids by increasing their hydrophobicity and providing a chromophore for UV/Vis detection. The molecular targets are the amino groups of amino acids, which react with dabsyl chloride to form stable dabsylated derivatives .
Comparison with Similar Compounds
Similar Compounds
- Dabsyl-L-alanine
- Dabsyl-L-leucine
- Dabsyl-L-isoleucine
Comparison
Dabsyl-L-valine is unique among dabsylated amino acids due to the specific properties of valine, such as its branched-chain structure, which can influence the behavior of the dabsylated derivative in analytical applications. Compared to other dabsylated amino acids, Dabsyl-L-valine may exhibit different retention times and separation characteristics in HPLC, making it particularly useful for certain analytical purposes .
Properties
IUPAC Name |
2-[[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S/c1-13(2)18(19(24)25)22-28(26,27)17-11-7-15(8-12-17)21-20-14-5-9-16(10-6-14)23(3)4/h5-13,18,22H,1-4H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSKPBGSGLIRQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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